molecular formula C8H16ClN3 B12218634 1-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanamine

1-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B12218634
M. Wt: 189.68 g/mol
InChI Key: BHMQRGYBLUPZSJ-UHFFFAOYSA-N
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Description

1-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the condensation of 1,3-diketones with hydrazine, followed by subsequent functionalization to introduce the isopropyl and methyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • (1-Methyl-1H-pyrazol-5-yl)methanamine

Uniqueness

1-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)methanamine stands out due to the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-6(2)8-4-7(5-9)11(3)10-8;/h4,6H,5,9H2,1-3H3;1H

InChI Key

BHMQRGYBLUPZSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)CN)C.Cl

Origin of Product

United States

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